4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one
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Overview
Description
4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one is an organic compound with a unique structure that includes a cyclohexene ring substituted with a but-2-yn-1-yl group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one can be achieved through several synthetic routes. One common method involves the alkylation of cyclohex-2-en-1-one with but-2-yn-1-yl bromide in the presence of a strong base such as potassium tert-butoxide. The reaction is typically carried out in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into saturated derivatives.
Substitution: Nucleophilic substitution reactions can occur at the but-2-yn-1-yl group, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Saturated cyclohexane derivatives.
Substitution: Substituted cyclohexene derivatives.
Scientific Research Applications
4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a lead compound in drug discovery for the development of new therapeutic agents.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes and receptors, affecting various biochemical pathways. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby altering their function and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- Carbonic acid, but-2-yn-1-yl octadecyl ester
- 2-[{4-(t-amino-1-yl) but-2-yn-1-yl }oxy]-1,3-benzothiazole
Uniqueness
4-(But-2-yn-1-yl)-4-methylcyclohex-2-en-1-one is unique due to its specific structural features, including the cyclohexene ring and the but-2-yn-1-yl group These structural elements confer distinct chemical reactivity and biological activity, making it a valuable compound for various applications
Properties
CAS No. |
61484-03-5 |
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Molecular Formula |
C11H14O |
Molecular Weight |
162.23 g/mol |
IUPAC Name |
4-but-2-ynyl-4-methylcyclohex-2-en-1-one |
InChI |
InChI=1S/C11H14O/c1-3-4-7-11(2)8-5-10(12)6-9-11/h5,8H,6-7,9H2,1-2H3 |
InChI Key |
SHEPCWSZDREYJH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCC1(CCC(=O)C=C1)C |
Origin of Product |
United States |
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